molecular formula C14H18FNO B2375009 1-[3-(3-Fluoro-4-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine CAS No. 2287317-59-1

1-[3-(3-Fluoro-4-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine

Cat. No.: B2375009
CAS No.: 2287317-59-1
M. Wt: 235.302
InChI Key: CHAISXAZAGQBQJ-UHFFFAOYSA-N
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Description

1-[3-(3-Fluoro-4-methoxyphenyl)-1-bicyclo[111]pentanyl]-N-methylmethanamine is a complex organic compound characterized by its unique bicyclo[111]pentanyl structure

Preparation Methods

The synthesis of 1-[3-(3-Fluoro-4-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine typically involves multiple steps, starting from commercially available precursors. The synthetic route may include:

    Formation of the bicyclo[1.1.1]pentane core: This step often involves the use of a [1.1.1]propellane precursor, which undergoes a series of reactions to form the bicyclo[1.1.1]pentane structure.

    Introduction of the fluoro and methoxy substituents: These functional groups are introduced through electrophilic aromatic substitution reactions.

    Attachment of the N-methylmethanamine group: This step involves nucleophilic substitution reactions to attach the amine group to the bicyclo[1.1.1]pentane core.

Industrial production methods for this compound would likely involve optimization of these synthetic steps to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

1-[3-(3-Fluoro-4-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine group, using reagents like alkyl halides or acyl chlorides.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-[3-(3-Fluoro-4-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific receptors or enzymes.

    Materials Science: Its rigid bicyclo[1.1.1]pentane core can be utilized in the design of novel materials with unique mechanical properties.

    Biological Studies: The compound can be used as a probe to study biological pathways and interactions due to its distinct chemical properties.

Mechanism of Action

The mechanism of action of 1-[3-(3-Fluoro-4-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s bicyclo[1.1.1]pentane core provides a rigid framework that can fit into binding sites with high specificity, while the fluoro and methoxy substituents can form additional interactions with the target. These interactions can modulate the activity of the target, leading to various biological effects.

Comparison with Similar Compounds

1-[3-(3-Fluoro-4-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine can be compared with other compounds that have similar structures or functional groups:

    1-[3-(4-Fluoro-3-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine: This compound has a similar bicyclo[1.1.1]pentane core but differs in the position of the fluoro and methoxy substituents.

    1-[3-(3-Fluoro-4-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride: This compound has a methanesulfonyl chloride group instead of the N-methylmethanamine group, leading to different reactivity and applications.

The uniqueness of this compound lies in its specific combination of substituents and the bicyclo[1.1.1]pentane core, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1-[3-(3-fluoro-4-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18FNO/c1-16-9-13-6-14(7-13,8-13)10-3-4-12(17-2)11(15)5-10/h3-5,16H,6-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHAISXAZAGQBQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC12CC(C1)(C2)C3=CC(=C(C=C3)OC)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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